Introduction: The Significance of an Activated Thioester
Introduction: The Significance of an Activated Thioester
An In-depth Technical Guide to the Chemical Properties and Applications of S-(4-Nitrophenyl) Ethanethioate
S-(4-nitrophenyl) ethanethioate is an organosulfur compound featuring a thioester linkage, a functional group of profound importance in both synthetic chemistry and biochemistry.[1][2] Structurally, it is the S-ester of thioacetic acid and 4-nitrothiophenol. The presence of the electron-withdrawing 4-nitrophenyl group significantly activates the thioester bond, rendering S-(4-nitrophenyl) ethanethioate a highly effective acyl transfer agent and a valuable tool for researchers, particularly in the fields of enzymology and drug development.[3]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and key applications of S-(4-nitrophenyl) ethanethioate, offering field-proven insights for scientists and drug development professionals.
PART 1: Physicochemical and Structural Properties
The unique reactivity of S-(4-nitrophenyl) ethanethioate is a direct consequence of its molecular structure and resulting physical properties.
Structural Analysis
The core of S-(4-nitrophenyl) ethanethioate is the thioester bond (R-C(=O)-S-R'). Unlike their oxygen ester counterparts, thioesters exhibit reduced resonance stabilization between the sulfur lone pairs and the carbonyl π-system.[1] This is due to the larger size of the sulfur 3p orbitals compared to the carbon 2p orbitals, leading to less effective orbital overlap.[1] Consequently, the carbonyl carbon in a thioester is more electrophilic and susceptible to nucleophilic attack.[1]
This inherent reactivity is further amplified by the 4-nitrophenyl group. The potent electron-withdrawing nature of the nitro group (-NO₂) destabilizes the C-S bond and makes the 4-nitrothiophenolate anion an excellent leaving group. This electronic feature is the primary reason for the compound's utility as a highly efficient acetylating agent.
Physicochemical Data
The key physical and chemical properties of S-(4-nitrophenyl) ethanethioate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15119-62-7 | [4][5] |
| Molecular Formula | C₈H₇NO₃S | [4] |
| Molecular Weight | 197.21 g/mol | [4] |
| Appearance | Powder | |
| Density | 1.34 g/cm³ | [4] |
| Boiling Point | 334.9 °C at 760 mmHg | [4] |
| Flash Point | 156.3 °C | [4] |
| LogP | 2.75660 | [4] |
| Purity | Typically ≥95% | [5] |
PART 2: Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of S-(4-nitrophenyl) ethanethioate is crucial for its effective application in experimental design.
Synthetic Methodologies
S-(4-nitrophenyl) ethanethioate can be prepared through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Common approaches include:
-
From Acid Anhydrides: A prevalent method involves the reaction of acetic anhydride with 4-nitrothiophenol or its corresponding disulfide, 1,2-bis(4-nitrophenyl)disulfane. This approach can achieve high yields (e.g., ~98%).[4]
-
From Thiolates and Alkyl Halides: The compound can be synthesized via nucleophilic substitution, for instance, by reacting potassium thioacetate with 1-iodo-4-nitrobenzene.[2][4]
-
From Acid Chlorides and Thiols: A general method for thioester synthesis involves the reaction of an acid chloride (e.g., acetyl chloride) with the salt of a thiol (e.g., sodium 4-nitrothiophenolate).[1][2]
The following diagram illustrates a common synthetic pathway.
Core Reactivity: The Acyl Transfer Reaction
The primary mode of reactivity for S-(4-nitrophenyl) ethanethioate is nucleophilic acyl substitution. The activated nature of the thioester bond facilitates the transfer of the acetyl group to a wide range of nucleophiles.
-
Hydrolysis: In the presence of water or hydroxide, the thioester undergoes hydrolysis to yield acetic acid and 4-nitrothiophenol.[1] Under basic conditions, the 4-nitrothiophenol deprotonates to form the 4-nitrothiophenolate anion, which has a characteristic yellow color.[6][7] This chromogenic property is the foundation of its use in many quantitative assays. Studies comparing the alkaline hydrolysis of S-p-nitrophenyl thioacetate with its oxygen analog, p-nitrophenyl acetate, have shown that while the thioester has a better leaving group, the oxygen ester can be more reactive in pure water, but the thioester's reactivity increases dramatically in solvent mixtures like DMSO-H₂O.[6][7]
-
Aminolysis: The reaction with amines is particularly efficient, leading to the formation of stable amide bonds and the release of 4-nitrothiophenol.[1] This makes it a valuable reagent for the N-acetylation of peptides and other biomolecules.
-
Thiolysis (Thiol-Thioester Exchange): S-(4-nitrophenyl) ethanethioate reacts with other thiols (R'-SH). This reaction is central to its use in quantifying free sulfhydryl groups, analogous to the mechanism of Ellman's reagent. The attacking thiol displaces the 4-nitrothiophenolate leaving group.
PART 3: Applications in Research and Drug Development
The unique chemical properties of S-(4-nitrophenyl) ethanethioate have established it as a versatile tool in the modern research laboratory.
Chromogenic Substrate for Enzyme Assays
One of the principal applications of this compound is as a chromogenic substrate for various hydrolases, particularly esterases and thiolases. Enzymes capable of cleaving the thioester bond will catalyze the release of 4-nitrothiophenolate. The rate of formation of this yellow anion, which can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity.[8][9][10] This provides a continuous and convenient method for determining enzyme kinetics.
For example, it has been used as a substrate to probe the activity of enzymes like porcine pancreatic lipase and carbonic anhydrase, although in some cases, hydrolysis may occur at sites other than the primary active site.[11][12]
Quantitative Analysis of Sulfhydryl Groups
S-(4-nitrophenyl) ethanethioate serves as an alternative to Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) for the quantification of free thiol (-SH) groups in proteins, peptides, and small molecules.[8][10][13] The reaction involves a thiol-thioester exchange where the thiol of interest attacks the acetyl group, releasing the stoichiometric equivalent of the 4-nitrothiophenolate anion.
The concentration of the thiol can then be calculated using the Beer-Lambert law and the known molar extinction coefficient of the 4-nitrothiophenolate anion at 412 nm (ε = 14,150 M⁻¹cm⁻¹ at pH 8.0).[8][10]
This protocol outlines a general procedure for determining the concentration of a thiol in a sample.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.[8]
-
Substrate Stock Solution: Prepare a concentrated stock solution of S-(4-nitrophenyl) ethanethioate in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Thiol Sample: Prepare the unknown thiol sample in the Reaction Buffer.
-
-
Assay Procedure:
-
To a cuvette, add the Reaction Buffer.
-
Add a known volume of the thiol sample.
-
Initiate the reaction by adding a small volume of the S-(4-nitrophenyl) ethanethioate stock solution. The final concentration should be in excess of the estimated thiol concentration.
-
Mix immediately and place the cuvette in a spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 412 nm over time until the reaction reaches completion (the absorbance value plateaus).
-
Calculate the concentration of the released 4-nitrothiophenolate using the Beer-Lambert Law: A = εbc , where A is the final absorbance, ε is the molar extinction coefficient (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[8][10]
-
The calculated concentration 'c' is equal to the initial concentration of the free thiol in the sample.
-
The workflow for this quantitative assay is depicted below.
Role in Synthetic Chemistry and Drug Design
As an activated acetyl donor, S-(4-nitrophenyl) ethanethioate is a useful reagent in organic synthesis for introducing acetyl groups under mild conditions.[1][3] In drug discovery, thioesters are valuable intermediates.[3][14] The ability to selectively acetylate nucleophilic residues on complex molecules is a key strategy in modifying the properties of potential drug candidates, such as improving their stability or modulating their biological activity.[15][16] The 4-nitrophenyl moiety itself is a common structural motif in medicinal chemistry, found in compounds with a wide range of biological activities.[17][18][19]
PART 4: Safety and Handling
Proper handling and storage are essential when working with S-(4-nitrophenyl) ethanethioate.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[20][21] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from moisture. For long-term stability, storage at 2-8°C is recommended.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[20]
Conclusion
S-(4-nitrophenyl) ethanethioate is more than just a chemical intermediate; it is a precision tool for the modern life scientist and chemist. Its reactivity, governed by the unique properties of the thioester bond and amplified by the 4-nitrophenyl leaving group, makes it exceptionally well-suited for a range of applications. From elucidating enzyme kinetics through chromogenic assays to the precise quantification of sulfhydryl groups and serving as a building block in complex synthesis, S-(4-nitrophenyl) ethanethioate provides a reliable and efficient solution to common experimental challenges. A thorough understanding of its chemical properties, as detailed in this guide, is paramount for leveraging its full potential in accelerating research and drug discovery.
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